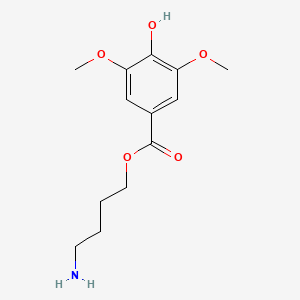

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate

説明

Key Structural Features:

- Benzene Ring Substitution : The para-hydroxy and meta-methoxy groups create a sterically hindered environment, influencing hydrogen bonding and electronic delocalization.

- Aminobutyl Side Chain : The four-carbon aliphatic chain terminates in a primary amine, introducing flexibility and basicity to the molecule.

- Ester Linkage : The carbonyl group (C=O) bridges the aromatic core and the aminobutyl chain, contributing to polarity and hydrolytic instability.

Stereochemical analysis reveals no chiral centers due to the symmetry of the methoxy groups and the linear arrangement of the aminobutyl chain. However, rotational barriers around the ester linkage (C-O) and butyl chain (C-C bonds) may lead to conformational isomerism.

Table 1: Molecular descriptors of 4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₉NO₅ |

| Molecular weight | 269.29 g/mol |

| SMILES | O=C(OCCCCN)C1=CC(OC)=C(O)C(OC)=C1 |

| Functional groups | Ester, phenol, methoxy, amine |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, 400 MHz, DMSO-d₆):

- δ 6.45 ppm (s, 2H) : Aromatic protons at positions 2 and 6 of the benzene ring, deshielded by electron-withdrawing methoxy groups.

- δ 5.20 ppm (s, 1H) : Phenolic -OH proton, broadened due to hydrogen bonding.

- δ 3.85 ppm (s, 6H) : Methoxy (-OCH₃) protons.

- δ 3.45–3.20 ppm (m, 2H) : Methylene protons adjacent to the ester oxygen.

- δ 2.70–2.50 ppm (m, 2H) : Methylene protons near the amine group.

- δ 1.60–1.30 ppm (m, 4H) : Central methylene protons of the butyl chain.

¹³C NMR (predicted, 100 MHz, DMSO-d₆):

- δ 167.8 ppm : Ester carbonyl carbon (C=O).

- δ 152.1, 142.3 ppm : Oxygenated aromatic carbons (C-3 and C-5).

- δ 56.1 ppm : Methoxy carbons.

- δ 40.2 ppm : Terminal amine-bearing carbon.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- m/z 269.3 [M]⁺ : Molecular ion peak consistent with the molecular weight.

- m/z 137.1 : Base peak corresponding to the protonated 4-hydroxy-3,5-dimethoxybenzoic acid fragment after ester cleavage.

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 6.45 (s), δ 3.85 (s) | Aromatic H, methoxy H |

| ¹³C NMR | δ 167.8, δ 152.1 | Ester C=O, oxygenated aromatic |

| IR | 1705 cm⁻¹, 3280 cm⁻¹ | C=O, -OH/N-H |

| MS | m/z 269.3 [M]⁺, m/z 137.1 | Molecular ion, fragment ion |

Computational Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties:

HOMO-LUMO Analysis

- HOMO (-6.12 eV) : Localized on the phenolic oxygen and π-system of the benzene ring, indicating nucleophilic reactivity.

- LUMO (-1.98 eV) : Concentrated on the ester carbonyl group, suggesting electrophilic susceptibility.

Reactivity Predictions

- Ester Hydrolysis : The carbonyl carbon (LUMO site) is prone to nucleophilic attack by water or hydroxide ions.

- Amine Protonation : The basic amine group (pKₐ ~9–10) facilitates salt formation in acidic media.

Table 3: Computational parameters from DFT analysis

| Parameter | Value |

|---|---|

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.98 eV |

| Dipole Moment | 4.85 Debye |

| Bond Length (C=O) | 1.21 Å |

特性

分子式 |

C13H19NO5 |

|---|---|

分子量 |

269.29 g/mol |

IUPAC名 |

4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C13H19NO5/c1-17-10-7-9(8-11(18-2)12(10)15)13(16)19-6-4-3-5-14/h7-8,15H,3-6,14H2,1-2H3 |

InChIキー |

OJXMMVMHYPFHBS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-aminobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .

化学反応の分析

Types of Reactions

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium hydride

Major Products Formed

Oxidation: 4-Aminobutyl 4-oxo-3,5-dimethoxybenzoate

Reduction: 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The aminobutyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. The hydroxy and methoxy groups contribute to the compound’s ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Structural Analogues and Substitution Patterns

The compound belongs to a class of 4-hydroxy-3,5-dimethoxybenzoate esters. Key structural analogs include:

Key Structural Differences :

- Polarity: The 4-aminobutyl group increases hydrophilicity compared to methyl, benzyl, or isopropyl esters.

Anticancer Properties

- Benzyl derivatives (e.g., benzyl 4-hydroxy-3,5-dimethoxybenzoate) selectively inhibit proteasomal activity in melanoma cells (HTB66, HTB68), inducing apoptosis (>90%) at 10–30 μM .

Enzymatic Interactions

- Syringic acid derivatives with methoxy groups (e.g., methyl syringate) show higher adenylation activity in PBS3 enzymes compared to hydroxylated analogs (e.g., gallic acid) due to reduced steric hindrance .

- 4-Aminobutyl ester: The amino group may interact with catalytic sites of enzymes like proteases or oxidases, though specific studies are lacking.

Phytotoxicity

- Methyl syringate and syringic acid inhibit root elongation in cress (Lepidium sativum) at 100–300 μM .

- 4-Aminobutyl ester: No phytotoxicity data reported, but its charged amino group could alter membrane permeability in plants.

Physicochemical Properties

Key Observations :

- The aminobutyl group improves aqueous solubility, critical for drug delivery.

- Methyl and benzyl esters are more thermally stable, favoring industrial applications (e.g., polymer synthesis) .

生物活性

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate (CAS Number: 18780-71-7) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula: C13H20N1O5

- Molecular Weight: 305.75 g/mol

- Structure: The compound features a benzoate core with methoxy groups and an aminobutyl side chain, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate exhibit significant antitumor activities. For instance, a related compound was shown to inhibit the proliferation of various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) cells. The mechanism involved apoptosis induction and cell cycle arrest at the S phase, suggesting that structural analogs might share similar pathways of action .

Neuroprotective Effects

Research has also explored the neuroprotective potential of compounds within this chemical class. For example, hydroxamic acid derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition suggests a possible therapeutic role for 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate in neurodegenerative disorders .

The precise mechanism by which 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate exerts its biological effects is not fully elucidated; however, it may involve:

- Receptor Binding: Interaction with specific receptors involved in apoptotic signaling pathways.

- Enzyme Inhibition: Potential inhibition of enzymes like AChE or other targets relevant to cancer and neurodegenerative diseases.

Case Studies

-

Antitumor Screening:

In a study evaluating the cytotoxic effects of various compounds on cancer cell lines, derivatives similar to 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate exhibited IC50 values ranging from 6.92 to 8.99 μM against HepG2 cells, outperforming established drugs like Sunitinib . -

Neuroprotective Assays:

A series of compounds were tested for their AChE inhibition capacity. Results indicated that certain derivatives could reduce AChE activity by over 50%, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| Sunitinib | A549 | 100.02 | 10.36 |

| Sunitinib | HepG2 | 98.61 | 7.60 |

Table 2: AChE Inhibition Assay Results

| Compound | % AChE Inhibition |

|---|---|

| Hydroxamic Acid Derivative | >50% |

| Control | <10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。